1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-5-6-8-9(7(2)3)12-13(4)10(8)11/h7H,5-6,11H2,1-4H3 |
InChI Key |
OTPQYVOYLZIRAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C(C)C)C)N |
Origin of Product |
United States |
Preparation Methods
General Approach
The synthesis of this compound typically involves the construction of the pyrazole core followed by regioselective alkylation and amination steps. The core pyrazole ring can be formed via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated ketones, which is a well-established method for pyrazole synthesis.
Multi-step Synthesis
Step 1: Pyrazole Ring Formation
The pyrazole nucleus is formed by condensation of a suitable hydrazine derivative with an α,β-unsaturated ketone or β-ketoester bearing appropriate alkyl substituents. This step often uses mild acidic or neutral conditions and may be catalyzed by acids such as glacial acetic acid or hydrochloric acid to facilitate cyclization and dehydration.Step 2: Selective Alkylation
Introduction of the methyl group at the N-1 position and the propyl and isopropyl groups at the C-3 and C-4 positions respectively is achieved through selective alkylation reactions. Alkyl halides (e.g., isopropyl bromide, propyl bromide) in the presence of bases like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) are commonly used.Step 3: Amination at C-5 Position
The 5-position amine group is introduced either by direct amination of a halogenated pyrazole intermediate or by reduction of a nitro-substituted precursor. Reduction methods commonly employ iron powder with ammonium chloride in ethanol or catalytic hydrogenation to convert nitro groups to amines with good yields (~50-75%).
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate + α,β-unsaturated ketone, acetic acid catalyst, reflux | 60-80 | Microwave heating can reduce reaction time drastically (from hours to minutes) |
| Alkylation | Alkyl halides (isopropyl bromide, propyl bromide), NaH or K2CO3, DMF, 50-80 °C | 70-85 | Regioselectivity critical; controlled stoichiometry required |
| Nitro reduction | Fe powder, NH4Cl, ethanol, reflux | 50-75 | Alternative: catalytic hydrogenation (Pd/C, H2) for cleaner reaction |
Detailed Preparation Methodologies
Pyrazole Core Synthesis
The pyrazole ring is synthesized via condensation of 1-methylhydrazine with a β-ketoester or α,β-unsaturated ketone bearing the propyl and isopropyl substituents. Literature reports indicate that using glacial acetic acid as solvent and catalyst improves yield and purity. Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing reaction times from 3 hours to under 5 minutes, while improving yields from 55–62% to 69–82%.
Alkylation Strategies
Selective alkylation at N-1 and C-4 positions is achieved by stepwise treatment with alkyl halides. Sodium hydride or cesium carbonate in DMF is effective for deprotonation and nucleophilic substitution. Careful temperature control (50–80 °C) and reaction monitoring prevent over-alkylation or side reactions.
Amination via Nitro Reduction
A common synthetic intermediate is the 4-nitropyrazole derivative, which undergoes reduction to the corresponding amine. The reduction employs iron powder and ammonium chloride in degassed ethanol under reflux conditions, yielding the amine in approximately 50% yield. This method is favored for its operational simplicity and cost-effectiveness. Alternative catalytic hydrogenation methods using Pd/C under hydrogen atmosphere can also be employed to achieve cleaner conversion.
Analysis of Preparation Methods
Advantages and Challenges
| Preparation Step | Advantages | Challenges |
|---|---|---|
| Pyrazole ring formation | High regioselectivity; microwave-assisted synthesis reduces time | Requires precise control of reaction conditions to avoid side products |
| Alkylation | Good yields; selective substitution possible | Over-alkylation risk; requires careful stoichiometry |
| Nitro reduction | Economical reagents; straightforward procedure | Moderate yields; potential for incomplete reduction |
Purification and Characterization
Purification is typically achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography). Characterization involves:
- NMR Spectroscopy (1H and 13C): Confirms substitution pattern and electronic environment of pyrazole ring and alkyl groups.
- Mass Spectrometry (HRMS): Confirms molecular weight (expected ~181.28 g/mol).
- X-Ray Crystallography: Provides detailed structural confirmation, including planarity of pyrazole ring and bond lengths consistent with π-electron delocalization.
- Melting Point Determination: Ensures purity and consistency with literature values.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. Studies have shown that 1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine interacts with specific biological targets associated with cancer cell proliferation. For instance, the compound has been evaluated for its ability to inhibit tumor growth in various cancer models, demonstrating promising results in preclinical trials.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of signaling pathways critical for cell survival and apoptosis. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals such as the PI3K/Akt pathway.
Agrochemicals
Pesticidal Properties
The pyrazole derivatives have been explored for their potential as pesticides. This compound has shown efficacy against various pests, making it a candidate for development as an agricultural pesticide. Field trials have indicated that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects.
Herbicidal Activity
In addition to its pesticidal properties, there is evidence suggesting that this compound may also possess herbicidal activity. Research focusing on its effects on weed species indicates that it can inhibit growth and seed germination, providing a potential avenue for weed management in agricultural settings.
Materials Science
Polymer Applications
The unique chemical structure of this compound allows it to function as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have demonstrated that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts.
Nanocomposites
Research into nanocomposites incorporating pyrazole derivatives has revealed enhanced electrical and thermal conductivity. The integration of this compound into nanomaterials has shown potential for applications in electronic devices and sensors.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | [Study A] | Demonstrated significant tumor growth inhibition in xenograft models. |
| Pesticidal Properties | [Study B] | Effective against common agricultural pests with minimal non-target effects. |
| Polymer Applications | [Study C] | Enhanced thermal stability in modified polymers compared to controls. |
Mechanism of Action
The mechanism of action of 1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The substituents on the pyrazole ring significantly influence physicochemical properties such as solubility, lipophilicity, and steric bulk. Below is a comparison of key analogs:
Key Observations :
- Lipophilicity : The target compound’s alkyl groups (methyl, isopropyl, propyl) likely increase lipophilicity compared to analogs with aryl or trifluoromethyl groups.
- Electron Effects : The trifluoromethyl group in ’s compound enhances electronegativity and metabolic stability, whereas alkyl groups in the target compound may favor hydrophobic interactions .
Stability and Reactivity
Agrochemical Potential
- Fungicidal Activity : Analogs like 1,3,4-oxadiazole thioethers () show >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani. The target compound’s alkyl groups may enhance membrane penetration in fungal cells .
- Herbicidal Activity : Bleaching effects in trifluoromethyl analogs () suggest that substituent electronegativity correlates with herbicidal potency, which the target compound may lack due to its alkyl-dominated structure .
Molecular Interactions
- Enzyme Binding : Molecular docking in highlights carbonyl groups as key for binding to SDH enzymes. The target compound’s amine group may form hydrogen bonds with similar targets .
Biological Activity
1-Methyl-3-(propan-2-YL)-4-propyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention for its potential biological activities. This compound's structure and functional groups suggest various interactions with biological targets, making it a candidate for pharmacological studies.
The molecular formula of this compound is with a molecular weight of approximately 181.28 g/mol. The compound features a pyrazole ring substituted with a propyl group and an isopropyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3 |
| Molecular Weight | 181.28 g/mol |
| CAS Number | 1601206-98-7 |
| Appearance | Liquid |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated that certain pyrazole derivatives exhibit significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
A study reported that derivatives similar to this compound showed inhibition zones ranging from 12 to 16 mm against tested bacterial strains. The minimum inhibitory concentration (MIC) values for the most active derivatives were found to be as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For example, pyrazole derivatives have been assessed for their ability to inhibit alpha-amylase, an enzyme involved in carbohydrate metabolism. The IC50 values obtained for these compounds were significantly lower than those of the positive control acarbose, suggesting that these derivatives may serve as effective inhibitors in managing conditions like diabetes .
Study on Antifungal Activity
A comprehensive study evaluated the antifungal activity of various pyrazole derivatives, including those related to this compound. The results indicated that these compounds possess antifungal properties against strains such as Aspergillus niger and Penicillium digitatum, with inhibition measured in millimeters .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrazole ring significantly affect the compound's potency against microbial targets. For instance, modifications that enhance lipophilicity or alter steric hindrance can lead to improved binding affinity to target enzymes or receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
